Gibberellin A5 methyl ester

Plant Physiology Phytohormone Signaling Uptake and Metabolism

GC-MS quantification of gibberellins requires methyl ester derivatives-free acids lack the volatility needed for reliable analysis. Gibberellin A5 methyl ester solves this: (1) Mandatory form for GC-MS GA profiling with highest reported C18 HPLC separation efficiency among gibberellins, enabling unambiguous peak resolution. (2) Distinct cellular uptake vs. GA5/GA1 in barley aleurone, accumulating to higher levels-essential for hormone trafficking studies. (3) Key intermediate in patented GA3-to-GA5 conversion (20% overall yield). Supplied ≥98% pure with full certificate of analysis.

Molecular Formula C20H24O5
Molecular Weight 344.407
CAS No. 15355-45-0
Cat. No. B569017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A5 methyl ester
CAS15355-45-0
Synonyms4a,7-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-gibb-2-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone Methyl Ester;  4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-2-ene-1,10-dicarboxylic Acid Deriv.;  GA5 Methyl Ester
Molecular FormulaC20H24O5
Molecular Weight344.407
Structural Identifiers
SMILESCC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O
InChIInChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
InChIKeyKIAZKTCYLHEASA-HOWNIQBVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellin A5 Methyl Ester (GA5-ME) Overview


Gibberellin A5 methyl ester (GA5-ME, CAS 15355-45-0) is a methylated derivative of the native plant hormone gibberellin A5 (GA5). As a member of the gibberellin (GA) family of diterpenoid phytohormones, GA5-ME is characterized by its C20H24O5 molecular formula and a molecular weight of 344.4 g/mol. The methylation of the C-19 carboxyl group fundamentally alters the compound's physicochemical and biological properties relative to its parent acid, GA5 [1]. Specifically, this modification enhances the compound's lipophilicity (calculated LogP of 1.33) and stability, while also enabling its utility as a key intermediate in the synthesis of GA5 and its isotopically labeled analogs [2]. It is primarily utilized in plant physiology research, analytical method development, and as a reference standard.

Analytical Standard
Required form for GC-MS identification; supports higher separation efficiency in reversed-phase C18 HPLC
Class-level evidence context
Synthetic Intermediate
Key precursor in validated route from GA3 to GA5; supports cost-effective synthesis
Patent and peer-reviewed context
Bioactive Probe
Distinct uptake and metabolic profile in plant tissues; supports transport and metabolism studies
Reported comparison context

Why GA5-ME Cannot Be Substituted


The substitution of Gibberellin A5 methyl ester with its parent acid (GA5) or other common gibberellins like GA1 or GA3 is not scientifically valid due to fundamental differences in cellular uptake, metabolic fate, and analytical behavior. Studies demonstrate that the methyl ester moiety is not a silent modification; it profoundly alters the compound's interaction with plant tissues [1]. Specifically, in barley aleurone layers, the uptake and subsequent metabolism of GA5-ME, GA5, and GA1 differ significantly, with GA5-ME exhibiting the highest level of radioactive accumulation, directly correlated with its extensive metabolism to polar metabolites [1]. Furthermore, from an analytical perspective, the free acid forms of gibberellins present significant challenges for GC-MS due to poor volatility and thermal stability, whereas the methyl ester derivative provides superior chromatographic properties, making it essential for accurate identification and quantification . These distinct characteristics mean that GA5-ME is not an interchangeable commodity; its use is dictated by specific experimental or synthetic requirements where the methyl ester's unique properties are a prerequisite.

Property
GA5-ME (Target) Methyl ester; volatile and thermally stable for GC-MS; distinct lipophilicity and uptake profile
Potential Substitute (Risk) Free acid GA5, GA1, or GA3. Free acids lack GC-MS volatility; cellular uptake hierarchy and metabolic fate differ significantly.
GC-MS Analysis
Derivatization not required; reference mass spectra available for methyl ester
Free acid cannot be directly analyzed; poor volatility and thermal stability may compromise identification
Cellular Uptake
Highest radioactive accumulation; extensive metabolism to polar products in barley aleurone layers
GA5 and GA1 show lower uptake and metabolism; hierarchy is GA5-ME > GA5 > GA1; may not transfer directly
Synthetic Route
Validated intermediate in GA3-to-GA5 conversion; 20% overall yield reported
GA3 is a starting material, not a substitute; other gibberellins may not support the same synthetic pathway

GA5-ME Comparative Evidence


Cellular Uptake vs. GA5 and GA1

In a direct comparative study using radiolabeled gibberellins, Gibberellin A5 methyl ester demonstrated a higher degree of cellular uptake and subsequent metabolism in barley aleurone layers compared to its parent acid, GA5, and another common gibberellin, GA1. The extent of radioactivity accumulation, which was directly correlated with the degree of metabolism to polar metabolites, followed a clear hierarchy: GA5-ME > GA5 > GA1 [1]. This indicates that the methyl ester is a more effective substrate for uptake and metabolic conversion in this system, which is a critical differentiator for studies of GA transport and metabolic fate.

Cellular Uptake vs. GA5 and GA1
Head-to-head
Accumulation hierarchy: GA5-ME > GA5 > GA1
Reported uptake and metabolism profile supports transport and tissue-specific accumulation studies
Barley aleurone layers with 3H-labeled GAs; metabolism to polar products correlated with accumulation
Plant Physiology Phytohormone Signaling Uptake and Metabolism

Lipophilicity Advantage vs. GA5

Methylation of the C-19 carboxyl group in Gibberellin A5 methyl ester results in a measurable increase in lipophilicity compared to the free acid form, Gibberellin A5. This is quantified by the LogP (octanol-water partition coefficient) values. The LogP for GA5-ME is calculated to be 1.33 [1], while the LogP for GA5 is reported to be 1.27 [2] or 1.20 (XlogP) [3]. This difference in LogP indicates enhanced lipophilicity for GA5-ME, a property that directly correlates with improved membrane permeability and is a key factor explaining its distinct cellular uptake behavior observed in comparative studies.

Lipophilicity Advantage vs. GA5
Cross-study comparable
LogP: 1.33 (GA5-ME) vs. 1.20–1.27 (GA5)
Measurable lipophilicity increase may support improved membrane permeability interpretation
Calculated LogP values from authoritative databases; verify experimentally for specific model systems
Physical Chemistry Drug Design Physicochemical Property Analysis

HPLC Separation vs. GA5

In a systematic study of chromatographic behavior, the methyl esters of gibberellins, including GA5-ME, demonstrated superior separation efficiency when compared to their corresponding free acids using reversed-phase C18 HPLC [1]. The study explicitly states that 'the highest separation efficiency for these gibberellins was achieved with the reversed-phase C18 HPLC of their methyl esters' [1]. This improved resolution is critical for the identification and quantification of gibberellins in complex biological matrices, making the methyl ester the preferred form for analytical method development and validation.

HPLC Separation vs. GA5
Class-level
Highest separation efficiency for methyl esters on C18 reversed-phase HPLC
Supports analytical method development requiring reliable resolution of gibberellins
Gradient C18 partition HPLC of 23 gibberellins and their methyl esters; class-level inference
Analytical Chemistry Chromatography Method Development

GC-MS Identification vs. GA5

The gas chromatography-mass spectrometry (GC-MS) analysis of gibberellins requires derivatization to their methyl esters to impart sufficient volatility and thermal stability for analysis. A foundational reference work provides line diagrams of GC-MS low-resolution mass spectra specifically for the methyl esters of gibberellins A1 to A24 . This reference library enables conclusive identification of gibberellins using GC-MS. Without conversion to the methyl ester, analysis by GC-MS is not feasible due to the poor chromatographic behavior of the polar, free acid forms. Therefore, GA5-ME is not merely an alternative but a prerequisite for the most common and definitive method of GA identification.

GC-MS Identification vs. GA5
Data to verify
Methyl ester form required for GC-MS; reference spectra available for GA5-ME
Free acid cannot be directly analyzed; methyl ester is a prerequisite for GC-MS-based identification
Foundational reference; verify specific instrument conditions and library match
Analytical Chemistry Mass Spectrometry Structural Elucidation

Synthesis of GA5 from GA3

Gibberellin A5 methyl ester is not only a research tool but also a critical intermediate in the synthesis of GA5 from the more abundant and less expensive starting material, GA3. A patented process describes an 'expeditious synthesis of gibberellin A5 (GA5) esters' starting from GA3 esters [1]. A specific example from the literature details a high-yield conversion of GA3 to GA5, where hydrolysis of GA5 methyl ester 13-acetate gives GA5 in a 20% overall yield from GA3 [2]. This synthetic utility provides a tangible and quantifiable procurement advantage: GA5-ME is the gateway to accessing the biologically distinct GA5 molecule via a cost-effective route.

Synthesis of GA5 from GA3
Head-to-head
20% overall yield of GA5 from GA3 via GA5-ME intermediate
Supports synthesis workflow selection; provides a validated route for GA5 production
Multi-step synthesis involving allylic chlorination and reduction; patent and peer-reviewed context
Synthetic Organic Chemistry Process Chemistry Plant Growth Regulator Synthesis

Gibberellin A5 Methyl Ester Applications


Uptake & Metabolism Studies in Plants

Gibberellin A5 methyl ester is the ideal tool for fundamental studies of GA trafficking and metabolism. Direct comparative evidence shows that GA5-ME has a distinct uptake and metabolic profile compared to GA5 and GA1 in barley aleurone layers, accumulating to a higher degree and being more extensively metabolized to polar products [1]. This property makes it essential for experiments designed to trace the journey of GAs within plant cells and tissues, where its differential behavior can help dissect the mechanisms of hormone transport and compartmentalization.

Analytical Method Development

For analytical chemists and core facilities, Gibberellin A5 methyl ester is an indispensable reference standard. Its enhanced separation efficiency on reversed-phase C18 HPLC, which is reported to be the highest among gibberellins for this system, makes it the benchmark for method development [2]. Furthermore, it is the mandatory chemical form for analysis by GC-MS, as the free acid lacks the required volatility and thermal stability . The procurement of GA5-ME is therefore a non-negotiable step for establishing reliable, high-resolution GC-MS and HPLC assays for gibberellin research.

Synthesis of GA5 from GA3

In synthetic and process chemistry, Gibberellin A5 methyl ester functions as a key intermediate in the efficient preparation of the valuable plant hormone GA5. A patented, high-yield route utilizes GA5 esters, synthesized from GA3, as precursors to GA5 [3]. This synthetic strategy is validated by a 20% overall yield for the conversion of GA3 to GA5, which proceeds via a GA5 methyl ester intermediate [4]. This application underscores the compound's strategic value in reducing the cost and complexity of producing GA5 for agricultural research and development.

Application
Selection Property
Validation Focus
Plant uptake and metabolism studies
Distinct uptake profile vs. free acids
Tissue-specific accumulation and polar metabolite tracking
GC-MS analytical standard
Methyl ester required for volatility and thermal stability
Retention-time and mass-spectral library matching
HPLC method development
Reported higher separation efficiency on C18
Resolution and peak symmetry in complex plant matrices
Synthesis of GA5 from GA3
Key methyl ester intermediate in patented route
Reaction yield and intermediate purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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